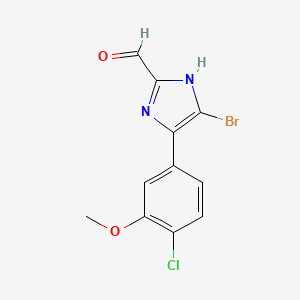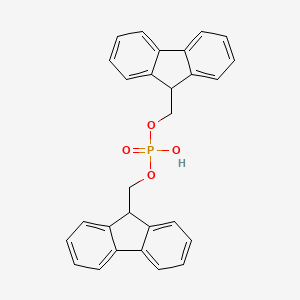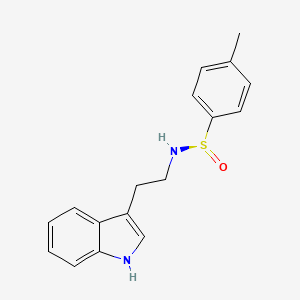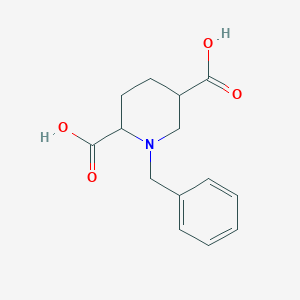
5-Bromo-4-(4-chloro-3-methoxyphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(4-chloro-3-methoxyphenyl)imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of bromine, chlorine, and methoxy substituents on the phenyl ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(4-chloro-3-methoxyphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, chlorination, and methoxylation of the phenyl ring, followed by cyclization to form the imidazole ring.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(4-chloro-3-methoxyphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-4-(4-chloro-3-methoxyphenyl)imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(4-chloro-3-methoxyphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chloro-3-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the bromine substituent.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the chlorine and methoxy substituents.
4-(4-Chloro-3-methoxyphenyl)-1H-imidazole-2-carbaldehyde: Similar structure with slight variations in substituents.
Uniqueness
5-Bromo-4-(4-chloro-3-methoxyphenyl)imidazole-2-carbaldehyde is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H8BrClN2O2 |
|---|---|
Peso molecular |
315.55 g/mol |
Nombre IUPAC |
5-bromo-4-(4-chloro-3-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClN2O2/c1-17-8-4-6(2-3-7(8)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
Clave InChI |
PVKVIJWIKSICFQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=C(NC(=N2)C=O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)



![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)

